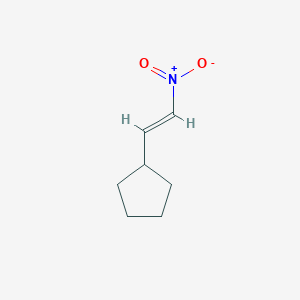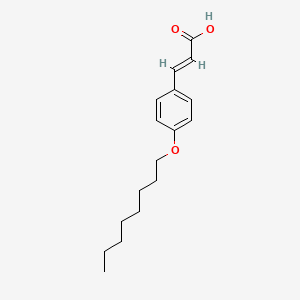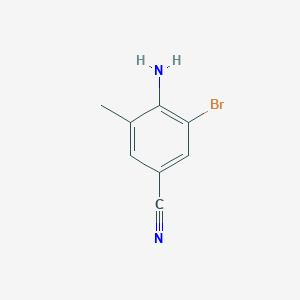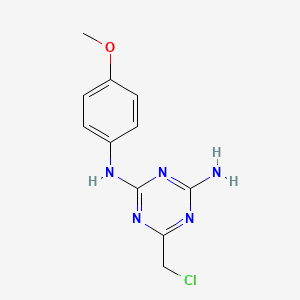
tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate
概要
説明
tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It is also known by other names such as N-(3-Chloropropyl)cyclopropylamine, N-BOC protected, and Carbamic acid, N-(3-chloropropyl)-N-cyclopropyl-, 1,1-dimethylethyl ester . This compound is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
化学反応の分析
tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate undergoes various types of chemical reactions, including substitution and elimination reactions . Common reagents used in these reactions include strong bases like sodium hydride and potassium tert-butoxide . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate is used in scientific research for the synthesis of various organic compounds . It is particularly useful in the preparation of N-BOC protected amines, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules . Additionally, this compound is used in the development of new materials and catalysts .
作用機序
類似化合物との比較
tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate is similar to other carbamate compounds such as tert-Butyl N-(3-chloropropyl)carbamate and tert-Butyl N-(4-hydroxycyclohexyl)carbamate . it is unique in its ability to form reactive intermediates that can be used in a wide range of chemical reactions . This makes it a valuable tool in synthetic chemistry and scientific research .
特性
IUPAC Name |
tert-butyl N-(3-chloropropyl)-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYSGMWIIYMWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCl)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188606 | |
| Record name | 1,1-Dimethylethyl N-(3-chloropropyl)-N-cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-27-8 | |
| Record name | 1,1-Dimethylethyl N-(3-chloropropyl)-N-cyclopropylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(3-chloropropyl)-N-cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B3039131.png)







![2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B3039141.png)

